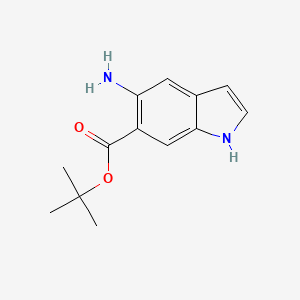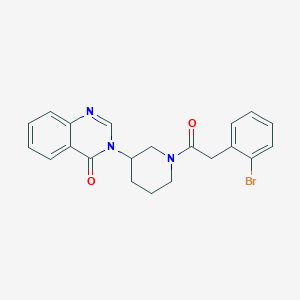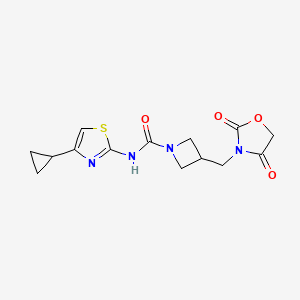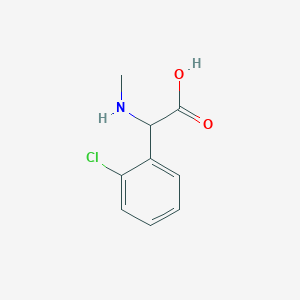
(2-Chlorophenyl)(methylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Chlorophenyl)(methylamino)acetic acid” is a chemical compound with the molecular weight of 236.1 . It is also known as 2-(2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone has been proposed . In this process, 2-CPNCH was reduced to norketamine using zinc powder and formic acid. Through the Eschweiler-Clarke reaction, norketamine was reacted with formaldehyde and formic acid to synthesize ketamine .Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)(methylamino)acetic acid” can be represented by the InChI code:1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H . Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(methylamino)acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols, which are structurally related to (2-Chlorophenyl)(methylamino)acetic acid, are widely studied for their environmental fate and toxicological effects. These compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D), are recognized for their widespread use in agriculture and potential toxic effects on non-target organisms. Research has focused on the degradation pathways, environmental persistence, and toxicological impacts of such chemicals. For example, studies have revealed that chlorophenols may cause oxidative stress, affect immune and endocrine systems, and induce apoptosis or cell proliferation in aquatic organisms, showcasing the diverse mechanisms of toxicity these compounds can exhibit in the environment (Ge et al., 2017).
Treatment and Remediation
The need for effective treatment and remediation strategies for wastewater contaminated with chlorophenols and related compounds has led to the exploration of advanced oxidation processes (AOPs) and microbial degradation. For instance, the pesticide industry's wastewater, often containing chlorophenols, poses challenges in treatment due to the toxic nature of these pollutants. Research has highlighted the efficacy of biological processes and granular activated carbon in removing these contaminants, potentially yielding high-quality effluent suitable for release or reuse (Goodwin et al., 2018).
Potential Pharmaceutical Applications
Although the request excludes drug use and side effects, it's worth noting that the structural features of (2-Chlorophenyl)(methylamino)acetic acid may lend it interesting properties for pharmaceutical development. Research into similar compounds has led to advancements in drug synthesis, such as the development of antithrombotic drugs like (S)-clopidogrel, highlighting the potential for compounds with similar structural features to be utilized in medical applications (Saeed et al., 2017).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-(methylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZFRGVOIXDTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(methylamino)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2513695.png)
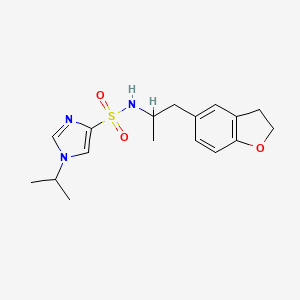
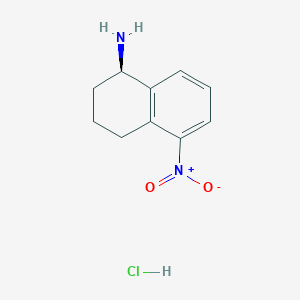
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)
